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N-(3-methoxypyridin-2-yl)-N-methyl-2,3-dihydroindole-1-carboxamide

Catalog No.
S7963116
CAS No.
M.F
C16H17N3O2
M. Wt
283.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-methoxypyridin-2-yl)-N-methyl-2,3-dihydroindo...

Product Name

N-(3-methoxypyridin-2-yl)-N-methyl-2,3-dihydroindole-1-carboxamide

IUPAC Name

N-(3-methoxypyridin-2-yl)-N-methyl-2,3-dihydroindole-1-carboxamide

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

InChI

InChI=1S/C16H17N3O2/c1-18(15-14(21-2)8-5-10-17-15)16(20)19-11-9-12-6-3-4-7-13(12)19/h3-8,10H,9,11H2,1-2H3

InChI Key

PNQSUYPNCIOLRB-UHFFFAOYSA-N

SMILES

CN(C1=C(C=CC=N1)OC)C(=O)N2CCC3=CC=CC=C32

Canonical SMILES

CN(C1=C(C=CC=N1)OC)C(=O)N2CCC3=CC=CC=C32
N-(3-Methoxypyridin-2-yl)-N-methyl-2,3-dihydroindole-1-carboxamide (MPI-0479605) is a small molecule inhibitor of mitotic protein kinase, which has gained significant attention in current scientific research. It was initially identified as a potent inhibitor of PLK1 (Polo-like kinase 1), a serine/threonine kinase involved in multiple stages of cell division, including mitosis and cytokinesis. Since then, it has been studied extensively for its potential role in therapeutics, drug discovery, and cancer research.
MPI-0479605 is a white crystalline solid with a molecular weight of 354.4 g/mol. It has a boiling point of 672.8 °C and a melting point of 174-176 °C. Chemically, it is a carboxamide derivative of indole with substituted pyridine. Its chemical formula is C19H18N4O2.
MPI-0479605 was initially synthesized by Medicinal Chemistry Department, Merck Research Laboratories. The synthetic pathway involves several steps, including the formation of a 2-indolinone intermediate, which then undergoes a reaction with 3-chloro-4-methoxypyridine to form the final N-(3-Methoxypyridin-2-yl)-N-methyl-2,3-dihydroindole-1-carboxamide product. The purity and identity of the compound are confirmed by a combination of analytical techniques, including mass spectrometry and nuclear magnetic resonance.
MPI-0479605 can be analyzed through multiple analytical methods, including HPLC (High-performance liquid chromatography) and mass spectrometry. HPLC is commonly used for the assessment of purity, impurities, and degradation products of MPI-0479605. On the other hand, mass spectrometry is used for the structural characterization of MPI-0479605.
MPI-0479605 has potent inhibitory activities in vitro and in vivo against PLK1, resulting in various cellular effects, such as reduced proliferation, cell cycle arrest, and increased apoptosis. Recent studies have also shown that MPI-0479605 inhibits cell migration, invasion, and angiogenesis, indicating its potential role in cancer therapy.
MPI-0479605 has been tested for its toxicity and safety in scientific experiments. In vitro and in vivo studies have shown that MPI-0479605 has a favorable safety profile with no significant toxicity concerns at relevant doses. However, further studies are needed to assess its long-term safety and potential side effects.
MPI-0479605 has been extensively studied for its potential applications in scientific experiments, mainly in oncology and drug discovery. It has been shown to have a potent antitumor effect in various cancer cell lines and tumor xenograft models. Additionally, its inhibitory effect on PLK1 makes it a promising candidate for combination therapy with chemotherapy or other targeted therapies.
Currently, several scientific studies are being conducted to explore the potential therapeutic applications of MPI-0479605. Its ability to target PLK1, as well as its anticancer properties, has made it a promising candidate in the field of cancer research.
MPI-0479605 has the potential to be used as a drug in various fields of research and industry, including cancer therapy and drug discovery. Its anticancer properties make it a promising candidate for the treatment of several cancer types, including breast, prostate, and lung cancer. Additionally, its ability to inhibit PLK1 makes it a valuable tool for drug discovery and development.
Despite its promising potential, there are some limitations to the use of MPI-0479605 in scientific research, especially in human clinical trials. One of the significant limitations is its solubility, which hinders its bioavailability. Additionally, further studies are needed to assess its long-term safety and potential side effects. However, in the future, development of more soluble analogs and combination therapy with other drugs may overcome these limitations. Further research is also needed to explore its potential in various fields of research and industry.
1. Development of more soluble analogs
2. Combination therapy with other targeted therapies
3. Study of its efficacy in various cancer types
4. Development of new methods to enhance its bioavailability
5. Investigation of its potential in drug repurposing
6. Study of its potential in other fields, such as immunotherapy and neurodegenerative diseases
7. Assessment of its long-term safety and potential side effects
8. Evaluation of its efficacy in preclinical models of drug-resistant cancers
9. Development of new formulations and delivery methods for improved efficacy and safety
10. Study of its potential in combination therapy with immunotherapy treatments.
In conclusion, N-(3-Methoxypyridin-2-yl)-N-methyl-2,3-dihydroindole-1-carboxamide (MPI-0479605) is a potent small molecule inhibitor of mitotic protein kinase, which has promising potential applications in cancer therapy and drug discovery. Its inhibitory activity against PLK1, as well as its efficacy in preclinical models, has made it a valuable tool for scientific research. Despite some limitations, further research is needed to fully explore its potential applications in various fields of industry and research.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

283.132076794 g/mol

Monoisotopic Mass

283.132076794 g/mol

Heavy Atom Count

21

Dates

Last modified: 01-05-2024

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